molecular formula C16H17N3O2 B2411256 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one CAS No. 2241139-60-4

3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one

Cat. No.: B2411256
CAS No.: 2241139-60-4
M. Wt: 283.331
InChI Key: YKYLWRVTDSKCMG-UHFFFAOYSA-N
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Description

3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazin-2-one core with a methoxy-substituted pyridine ring and a phenyl group, making it a versatile molecule for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the pyridine ring with a halogenated phenyl derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it suitable for complex molecule synthesis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-nitrogen bonds.

Biology: In biological research, 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one can be used as a ligand for various receptors. Its interaction with biological targets can help elucidate signaling pathways and receptor functions.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors, leading to downstream signaling events. The exact mechanism would vary based on the biological context and the specific receptors or enzymes involved.

Comparison with Similar Compounds

  • 3-(6-Methoxypyridin-3-yl)benzaldehyde: This compound shares the methoxy-substituted pyridine ring but lacks the piperazin-2-one core.

  • (6-Methoxypyridin-3-yl)methanamine: This compound has a similar pyridine ring but features an amine group instead of the piperazin-2-one core.

Uniqueness: 3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one is unique due to its combination of the piperazin-2-one core with the methoxy-substituted pyridine ring and phenyl group. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[3-(6-methoxypyridin-3-yl)phenyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-14-6-5-13(10-19-14)11-3-2-4-12(9-11)15-16(20)18-8-7-17-15/h2-6,9-10,15,17H,7-8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYLWRVTDSKCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C3C(=O)NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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